

An In-depth Technical Guide to 1-(10Z-Heptadecenoyl)-sn-glycero-3-phosphocholine

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Compound of Interest

Compound Name: 17:1 Lyso PC

Cat. No.: B11942188

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Executive Summary: 1-(10Z-Heptadecenoyl)-sn-glycero-3-phosphocholine, also known as LysoPC(17:1), is a lysophosphatidylcholine (LPC) characterized by a 17-carbon monounsaturated acyl chain. As a member of the LPC family, it is a key intermediate in phospholipid metabolism and an important signaling molecule involved in a myriad of cellular processes. Its unique odd-chain structure makes it a valuable tool in research for studying the biophysical properties of cell membranes and as an internal standard in lipidomics. This guide provides a comprehensive overview of its structure, physicochemical properties, biological roles, relevant experimental protocols, and applications for researchers, scientists, and drug development professionals.

Chemical Structure and Properties

Structure and Nomenclature

1-(10Z-heptadecenoyl)-sn-glycero-3-phosphocholine is a glycerophospholipid. Its structure consists of a glycerol backbone where the sn-1 position is esterified with (10Z)-heptadecenoic acid, the sn-2 position contains a free hydroxyl group, and the sn-3 position is attached to a phosphocholine head group.

- IUPAC Name: [(2R)-3-[(Z)-heptadec-10-enoyl]oxy-2-hydroxypropyl] 2-(trimethylazaniumyl)ethyl phosphate[1]
- Synonyms: **17:1 Lyso PC**, LPC(17:1), PC(17:1(10Z)/0:0), 10Z-heptadecenoyl-lysophosphatidylcholine[1]

- Chemical Formula: $C_{25}H_{50}NO_7P$ [\[1\]](#)

Physicochemical Properties

The quantitative properties of this lipid are crucial for its application in experimental systems. A summary of its computed properties is provided below.

Property	Value	Source
Molecular Weight	507.6 g/mol	PubChem [1]
Exact Mass	507.33248993 Da	PubChem [1]
XLogP3	5.2	PubChem [1]
Hydrogen Bond Donor Count	1	PubChem [1]
Hydrogen Bond Acceptor Count	6	PubChem [1]
Rotatable Bond Count	24	PubChem [1]
Collision Cross Section (TIMS, $[M+H]^+$)	229.37 Å ²	CCSbase [1]
Collision Cross Section (DT, $[M+H]^+$)	228.4 Å ²	CCSbase [1]

Biological Significance and Signaling Pathways

Overview of Lysophosphatidylcholines (LPCs)

LPCs are produced by the hydrolysis of phosphatidylcholines by phospholipase A2 (PLA2) or through the action of lecithin-cholesterol acyltransferase (LCAT).[\[2\]](#) They are not merely metabolic intermediates but also potent lipid mediators that influence a wide range of biological activities, including inflammation, cell proliferation, and apoptosis.[\[2\]](#)[\[3\]](#)

The acyl chain composition of LPCs dictates their specific functions. LPC(17:1) is of particular interest due to its odd-chain fatty acid. While most naturally occurring fatty acids have an even number of carbons, odd-chain fatty acids are found in certain dietary sources, such as dairy.[\[4\]](#) In research, odd-chain lipids like the saturated analog LPC(17:0) are used to study how subtle

changes in acyl chain length affect membrane properties like bilayer thickness and lipid packing.[5]

Signaling Mechanisms

LPCs exert their effects through various signaling pathways, often initiated by interacting with specific cell surface receptors or by directly modulating intracellular enzymes.

G Protein-Coupled Receptor (GPCR) Signaling: LPCs are known ligands for several G protein-coupled receptors, including G2A, GPR4, and OGR1.[6][7] Binding to these receptors can activate downstream signaling cascades involving G α s, G α i, G α q, and G α 12/13 proteins, leading to the modulation of adenylyl cyclase, phospholipase C, and Rho GTPases.[6] This can result in a variety of cellular responses, from immune cell migration to changes in endothelial barrier function.[6][8] However, the role of LPC as a direct agonist for some of these receptors, like G2A, is debated, with some studies suggesting it may act as an antagonist to proton-sensing activation.[9]

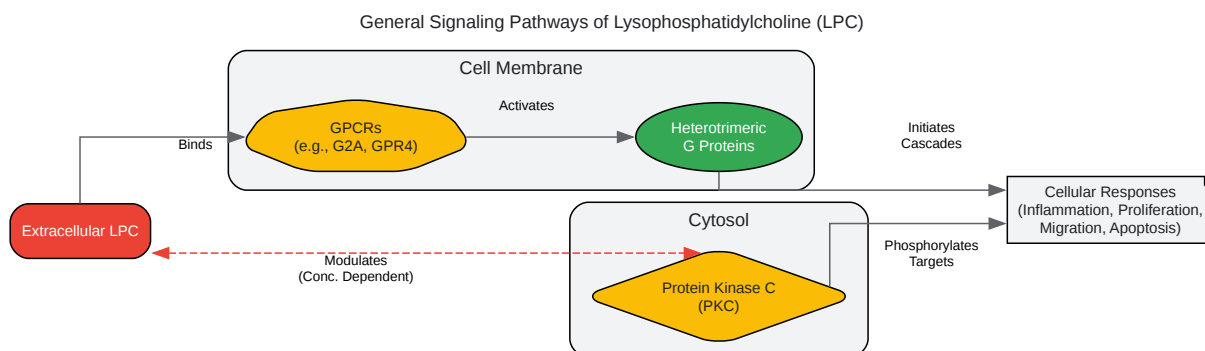
Protein Kinase C (PKC) Modulation: LPCs have a complex, concentration-dependent effect on Protein Kinase C (PKC), a critical family of enzymes in signal transduction.[2]

- Low concentrations (<20 μ M) of LPC can activate PKC, often synergistically with diacylglycerol (DAG).[2][10]
- High concentrations (>30 μ M) of LPC are inhibitory to PKC activity.[2][10]

This dual regulatory role suggests that fluctuations in local LPC concentration can fine-tune cellular signaling responses.[10]

Inhibition of Phosphatidylcholine Synthesis: LPCs can act as negative feedback regulators of their own synthesis pathway. Specifically, LPC inhibits the CDP-choline pathway by targeting the enzyme CTP:phosphocholine cytidylyltransferase (CT).[11] This inhibition leads to an accumulation of phosphocholine and a decrease in CDP-choline, thereby slowing the rate of de novo phosphatidylcholine synthesis.[11]

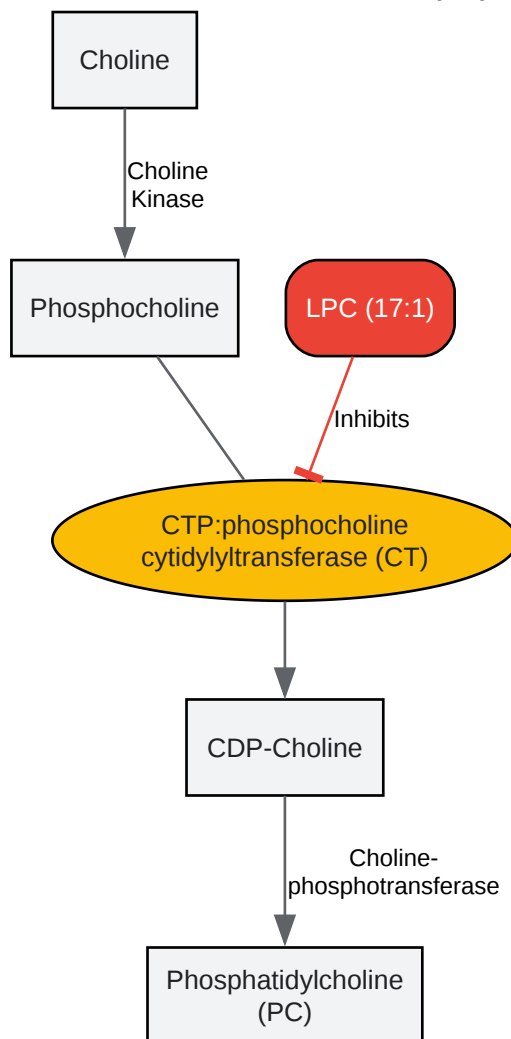
Visualized Signaling Pathways



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General signaling pathways modulated by lysophosphatidylcholine (LPC).

Inhibition of CDP-Choline Pathway by LPC



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Inhibition of the CDP-choline pathway by lysophosphatidylcholine.

Experimental Protocols

Chemical and Enzymatic Synthesis

Synthesizing specific LPC species like LPC(17:1) is crucial for research. While challenging due to potential acyl migration, regioselective methods have been developed.

General Chemo-Enzymatic Synthesis Protocol Outline: This approach combines chemical protection and enzymatic acylation to achieve high purity.

- **Starting Material:** Use a commercially available, optically pure glycerol derivative like sn-glycero-3-phosphocholine (GPC).
- **Protection:** Chemically protect the sn-2 hydroxyl group of GPC. This step is critical to prevent acylation at this position.
- **Enzymatic Acylation:** Use a lipase, such as from *Thermomyces lanuginosus*, to catalyze the esterification of the sn-1 hydroxyl group with the desired fatty acid ((10Z)-heptadecenoic acid).[12] The reaction is often performed in a solvent-free system to improve yield.[12]
- **Deprotection:** Remove the protecting group from the sn-2 position under mild conditions to prevent acyl migration. A recently developed method uses trifluoroacetic acid (TFA) in an aqueous solution for exceedingly mild deprotection, avoiding the need for chromatographic purification which can induce isomerization.[13]
- **Purification & Verification:** The final product's purity and structure are verified using techniques like High-Performance Liquid Chromatography (HPLC) and Mass Spectrometry (MS).

Preparation of Model Membranes (Liposomes)

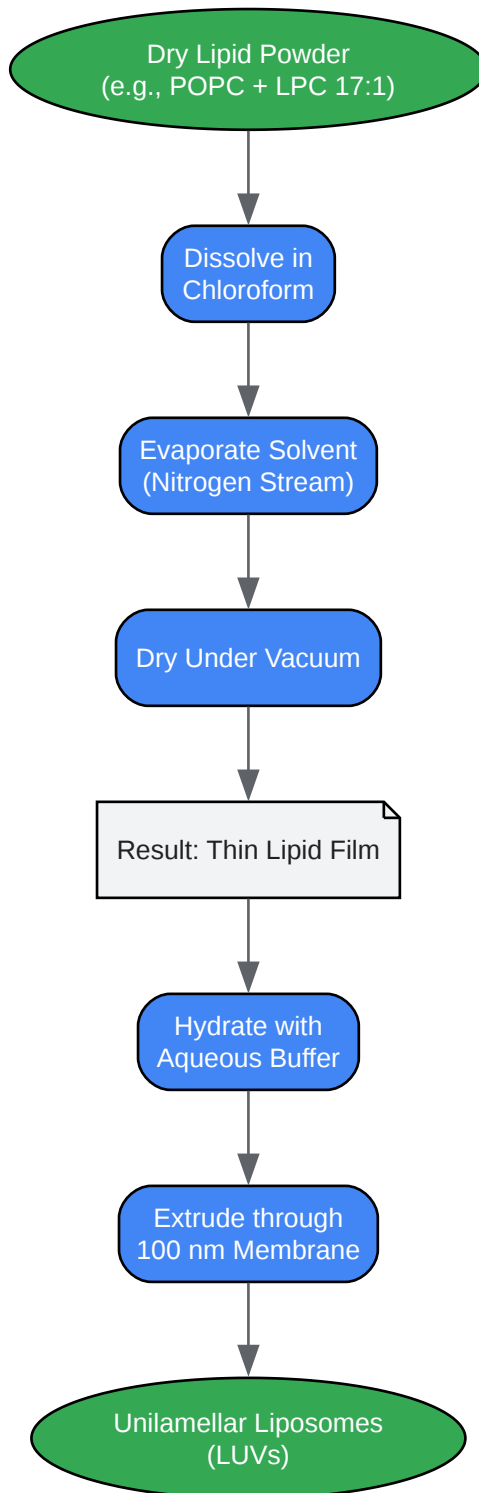
LPC(17:1) can be incorporated into liposomes to study membrane biophysics or its interaction with membrane proteins.

Protocol for Unilamellar Liposome Preparation via Extrusion:

- **Lipid Film Formation:**
 - Dissolve the dry lipid powder (e.g., a mixture of a bulk phospholipid like POPC and a smaller percentage of LPC(17:1)) in a suitable organic solvent like chloroform in a round-bottom flask.
 - Remove the solvent under a gentle stream of inert gas (e.g., nitrogen) while rotating the flask to create a thin, even lipid film on the inner surface.
 - Place the flask under high vacuum for at least 2 hours to remove any residual solvent.
- **Hydration:**

- Add an aqueous buffer of choice (e.g., PBS, HEPES) to the flask. The temperature of the buffer should be above the gel-to-liquid crystalline phase transition temperature (T_m) of the primary lipid.
- Agitate the mixture by vortexing or gentle sonication to hydrate the lipid film, resulting in the formation of multilamellar vesicles (MLVs).
- Extrusion (Size Reduction):
 - Load the MLV suspension into a gas-tight syringe.
 - Assemble a mini-extruder apparatus with a polycarbonate membrane of a defined pore size (e.g., 100 nm).
 - Heat the extruder block to a temperature above the lipid's T_m .
 - Force the lipid suspension through the membrane multiple times (typically an odd number, e.g., 21 passes). This process disrupts the MLVs and forces them to re-form into large unilamellar vesicles (LUVs) with a diameter close to the membrane's pore size.
- Storage: Store the resulting liposome solution at 4°C and use within a few days for optimal stability.

Experimental Workflow for Liposome Preparation

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Workflow for preparing unilamellar liposomes from dry lipid.

Applications in Research and Drug Development

- **Model Membranes:** The uncommon odd-chain structure of LPC(17:1) subtly alters bilayer properties compared to its even-chain counterparts.[5] This makes it an excellent tool for biophysical studies investigating the effects of chain length and membrane packing on the function and insertion of membrane proteins.[5]
- **Lipidomics Standard:** Because it is not highly abundant in most biological systems, LPC(17:1) serves as an ideal internal standard for mass spectrometry-based lipidomics. Its well-defined structure allows for accurate quantification of other, more common LPC species in complex biological samples.[5]
- **Drug Delivery:** As a lysophospholipid, LPC(17:1) can be incorporated into liposomal drug formulations. Its conical shape can influence vesicle curvature and stability, potentially impacting drug encapsulation and release kinetics.[5] For example, LPCs containing therapeutic fatty acids like EPA have been shown to enhance their delivery to the brain.[14]
- **Probing Disease Mechanisms:** Given the role of LPCs in inflammation, atherosclerosis, and metabolic diseases, LPC(17:1) can be used in cell-based assays to probe the signaling pathways involved in these conditions.[3][15] Studying its specific effects can help delineate the structure-activity relationships of different LPC species in disease progression.

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